molecular formula C17H23N3O2 B2470539 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea CAS No. 1795086-98-4

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea

Cat. No.: B2470539
CAS No.: 1795086-98-4
M. Wt: 301.39
InChI Key: XCRDDPLQLLCIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydroxy group, a pyrrole ring, and a phenethylurea moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Urea Formation: The final step involves the reaction of the hydroxy-substituted pyrrole with phenethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The phenethylurea moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the urea group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted urea derivatives

Scientific Research Applications

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrrole ring play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    1-(3-hydroxy-3-(1H-pyrrol-2-yl)propyl)-3-phenethylurea: Lacks the methyl group on the pyrrole ring.

    1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenylurea: Lacks the phenethyl group.

    1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-benzylurea: Contains a benzyl group instead of a phenethyl group.

Uniqueness

1-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)-3-phenethylurea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[3-hydroxy-3-(1-methylpyrrol-2-yl)propyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-20-13-5-8-15(20)16(21)10-12-19-17(22)18-11-9-14-6-3-2-4-7-14/h2-8,13,16,21H,9-12H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRDDPLQLLCIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CCNC(=O)NCCC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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